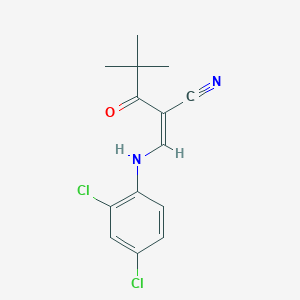

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(2Z)-2-[(2,4-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-14(2,3)13(19)9(7-17)8-18-12-5-4-10(15)6-11(12)16/h4-6,8,18H,1-3H3/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDWGSAMQDFZPG-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile typically involves multiple steps:

Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 2,4-dichloronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to produce 2,4-dichloroaniline.

Acylation: The 2,4-dichloroaniline is then acylated using 2,2-dimethylpropanoyl chloride in the presence of a base like pyridine to form the corresponding amide.

Formation of the Prop-2-enenitrile Moiety: The final step involves the reaction of the amide with a suitable nitrile source, such as acrylonitrile, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes to study biochemical pathways.

Medicine

The compound and its derivatives could be explored for pharmaceutical applications, including as potential drug candidates for treating various diseases due to their bioactive properties.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the nitrile and amino groups can form hydrogen bonds or electrostatic interactions, modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Key Findings

Pivaloyl groups (e.g., in MK-6892) are associated with reduced side effects (e.g., flushing) in receptor agonists due to optimized steric bulk, a feature likely shared by the target compound .

Functional Group Impact :

- Nitrile vs. Ester/Thioether : Nitriles (as in the target compound) offer greater metabolic stability compared to esters, which may hydrolyze in vivo. Thioethers (e.g., CAS 1024671-38-2) introduce sulfur-mediated reactivity but increase polarity .

- Heterocycles (e.g., thiazole in CAS 5622-96-8) improve binding specificity to enzymes or receptors but complicate synthesis .

Synthetic Pathways: Similar compounds are synthesized via condensation of cyano/ester precursors with aromatic amines (e.g., acetic acid-mediated reactions in ). The target compound likely follows analogous routes, with dichlorophenylamine requiring stringent temperature control to avoid decomposition .

The target compound’s safety profile may align with these guidelines .

Biological Activity

The compound 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile , also referred to as a derivative of 2,4-dichlorophenylamine, has garnered attention in recent research due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, focusing on its efficacy against various biological targets and its implications in pharmacology.

Synthesis Methodology

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenylamine with appropriate acylating agents under controlled conditions. The detailed synthetic pathway may vary depending on the specific substituents and desired yield.

Characterization Techniques

Characterization of the compound is crucial for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.

- Infrared Spectroscopy (IR) : Helps identify specific bonds and functional groups based on absorption patterns.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : Studies indicate that derivatives can inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer cell proliferation and angiogenesis .

- Cytotoxicity Assays : In vitro assays against various cancer cell lines have demonstrated strong cytotoxic effects, suggesting potential for development as an anticancer agent.

Antifungal Activity

Preliminary studies have suggested that this compound may also possess antifungal properties. For example:

- Compounds with similar structures have shown efficacy against fungal strains such as Aspergillus species, indicating a broad spectrum of biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

- The presence of the dichlorophenyl group appears to enhance the inhibitory effects on cancer cell lines.

- Modifications in the side chain (e.g., dimethylpropanoyl) can significantly impact the overall activity and selectivity towards specific biological targets.

Biological Activity Table

| Activity Type | Target | Efficacy | Reference |

|---|---|---|---|

| Anticancer | EGFR | High | |

| Anticancer | VEGFR-2 | Moderate | |

| Antifungal | Aspergillus spp. | Significant |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell growth. The most significant effects were observed at concentrations above 10 µM, suggesting that further optimization could enhance its therapeutic potential.

Case Study 2: Antifungal Efficacy

In vitro tests against Aspergillus niger demonstrated that compounds with similar structural features inhibited fungal growth effectively at concentrations ranging from 5 to 20 µg/mL. This finding supports further exploration into its use as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.